molecular formula C6H13NO B595097 2-(1-Methylazetidin-3-yl)ethanol CAS No. 1313738-61-2

2-(1-Methylazetidin-3-yl)ethanol

Cat. No. B595097
M. Wt: 115.176
InChI Key: XUCLCYHNWRAQJA-UHFFFAOYSA-N
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Description

“2-(1-Methylazetidin-3-yl)ethanol” is a chemical compound with the CAS Number: 1363381-66-1 . It has a molecular weight of 115.18 and its IUPAC name is 2-(1-methyl-3-azetidinyl)ethanol . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “2-(1-Methylazetidin-3-yl)ethanol” is 1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1-Methylazetidin-3-yl)ethanol” is an oil . It is stored in a refrigerator . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the web search results.

Scientific Research Applications

Application

“2-(1-Methylazetidin-3-yl)ethanol” is a chemical compound that can be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives can contain azetidine and oxetane rings .

Method of Application

The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate is obtained in a similar manner, which is further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds . The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Results or Outcomes

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Safety And Hazards

The safety information for “2-(1-Methylazetidin-3-yl)ethanol” includes several hazard statements: H225, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P210, P233, P235, P240, P241, P242, P243, P261, P280, P303, P353, P361, P370, P378, P403 , which provide safety advice on handling, storage, and disposal of the compound.

properties

IUPAC Name

2-(1-methylazetidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCLCYHNWRAQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733453
Record name 2-(1-Methylazetidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylazetidin-3-yl)ethanol

CAS RN

1363381-66-1, 1313738-61-2
Record name 1-Methyl-3-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylazetidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylazetidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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